

# Spectroscopic Analysis of 3,4,5-Trimethylheptane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4,5-Trimethylheptane

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This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane **3,4,5-trimethylheptane** (C<sub>10</sub>H<sub>22</sub>). Due to the limited availability of published experimental spectra for this specific compound, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of **3,4,5-trimethylheptane** and related branched alkanes.

## Molecular Structure and Spectroscopic Overview

**3,4,5-Trimethylheptane** is a saturated hydrocarbon with a molecular weight of 142.28 g/mol . [1] Its structure consists of a seven-carbon heptane backbone with three methyl group substituents at the third, fourth, and fifth carbon atoms. The presence of three chiral centers at these positions gives rise to multiple stereoisomers, which can complicate spectral analysis. The spectroscopic data presented herein represents a general overview and may not distinguish between specific stereoisomers.

An integrated spectroscopic approach is crucial for the unambiguous identification of **3,4,5-trimethylheptane**. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy elucidate the carbon-hydrogen framework. IR spectroscopy helps to confirm the presence of C-H bonds characteristic of alkanes.

## Mass Spectrometry (MS)

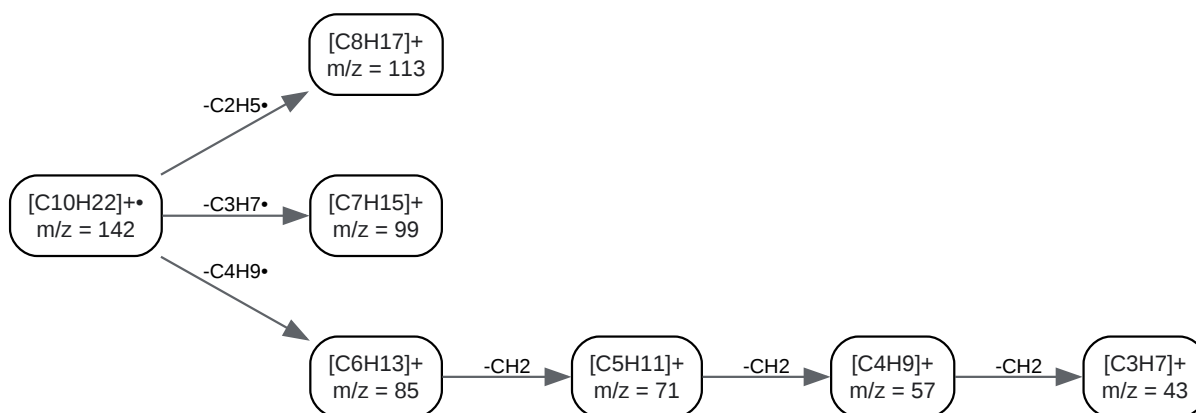
Electron Ionization Mass Spectrometry (EI-MS) of **3,4,5-trimethylheptane** results in the formation of a molecular ion ( $M^+$ ) and a series of fragment ions. The fragmentation of alkanes is typically characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments.<sup>[2][3]</sup>

Table 1: Key Mass Spectrometry Data for **3,4,5-Trimethylheptane** (EI-MS)

m/z	Relative Intensity (%)	Proposed Fragment Ion
142	< 1	$[C_{10}H_{22}]^+$ (Molecular Ion)
113	5	$[C_8H_{17}]^+$
99	10	$[C_7H_{15}]^+$
85	40	$[C_6H_{13}]^+$
71	80	$[C_5H_{11}]^+$
57	100	$[C_4H_9]^+$ (Base Peak)
43	95	$[C_3H_7]^+$

Data is based on the experimental spectrum from the NIST WebBook.<sup>[4]</sup>

The base peak at  $m/z = 57$  corresponds to a stable secondary butyl cation. The fragmentation pattern, with characteristic losses of alkyl radicals, is a hallmark of branched alkanes.



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Address: 3281 E Guasti Rd  
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